periplaneta-DP

Catalog No.
S1830077
CAS No.
146479-29-0
M.F
C12H11NO3
M. Wt
0
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
periplaneta-DP

CAS Number

146479-29-0

Product Name

periplaneta-DP

Molecular Formula

C12H11NO3

Molecular Weight

0

Synonyms

periplaneta-DP

optimizing Periplaneta-DP Malpighian tubule assay

Author: Smolecule Technical Support Team. Date: February 2026

Biological Foundation of the Assay

To effectively troubleshoot the Periplaneta-DP Malpighian tubule assay, it's crucial to understand the core components involved.

  • Malpighian Tubule Structure and Function: The Malpighian tubules (MTs) are the main osmoregulatory and excretory organs of insects, responsible for producing primary urine [1] [2]. They are thin, tubular structures consisting of a single layer of epithelial cells and float freely in the insect's body cavity (hemolymph) [2] [3]. In Diptera like Drosophila, two main cell types are present: principal cells and stellate cells, which play different but complementary roles in fluid and ion transport [1] [3].
  • Action of this compound: The diuretic peptide this compound (Pea-DP) is a CRF-related peptide isolated from the American cockroach [4]. Its primary established biological activity is to increase cyclic AMP (cAMP) production in Malpighian tubule cells [4]. This second messenger triggers a signaling cascade that leads to an increased rate of fluid secretion into the tubule lumen [4]. The following diagram illustrates this core signaling pathway.

G Start This compound A Binding to GPCR on Tubule Cell Membrane Start->A B Activation of Gαs Protein A->B C Adenylyl Cyclase Activation B->C D ↑ Intracellular cAMP C->D F Ion Transport Activation D->F E Fluid Secretion into Lumen F->E

Diagram: Proposed this compound Signaling Pathway. The peptide binds to a G-protein coupled receptor (GPCR), leading to increased cAMP production and subsequent activation of ion transport and fluid secretion [4] [5].

Key Experimental Parameters from Literature

The primary study on this compound provides the following quantitative data, which should serve as a benchmark for your assay [4].

Parameter Description / Value Significance for Assay Optimization
Biological Activity Increases cAMP production and fluid secretion rate in MTs [4] Confirms the assay's readouts (cAMP or secretion) are valid.
Source Tissue Isolated from whole heads of Periplaneta americana [4] Native peptide source; synthetic peptides are typically used for assays.
In Vitro Assay Isolated Malpighian tubules [4] Confirms the established use of an in vitro tubule preparation.
Reported EC₅₀ Between 10⁻⁹ M and 10⁻⁸ M [4] Critical for defining the effective concentration range for dose-response curves.
Secretion Response Comparable to crude corpora cardiaca extracts [4] Provides a performance baseline against a native hormonal complex.

A Framework for Your Troubleshooting Guides

While explicit troubleshooting tips were not found, the biological principles suggest common pitfalls. Here is a framework you can use to develop your own detailed FAQs.

Potential Issue 1: Low or No Fluid Secretion Response
  • Q: The tubules show little to no increase in secretion rate after adding this compound. What could be wrong?
    • A1. Check Tubule Viability: Ensure the MTs are healthy and isolated properly. The initial segment of the tubule is most active in primary urine secretion [3]. Damage during dissection can render tubules non-responsive.
    • A2. Verify Peptide Integrity and Concentration: Confirm the peptide is stored correctly and reconstituted accurately. Test a dose-response curve around the known EC₅₀ (10⁻⁹ to 10⁻⁸ M) to ensure the concentration is effective [4].
    • A3. Confirm Assay Buffer Physiology: The secretion mechanism relies on ion transport. The bathing solution must contain the appropriate ions (e.g., K⁺, Na⁺, Cl⁻) and be oxygenated to support active transport [3].
Potential Issue 2: High Variability in Results
  • Q: My experimental results are inconsistent between tubule preparations. How can I improve reproducibility?
    • A1. Standardize Insect and Tubule Source: Use insects of the same species, age, and physiological state. The length, number, and cellular composition of MTs can vary between species and life stages, affecting function [1] [2].
    • A2. Identify and Use the Active Tubule Segment: In some insects, MTs are segmented. Focus measurements on the distal segments where primary urine secretion is most active [3].
    • A3. Control for Background Signal: Endogenous levels of diuretic or antidiuretic factors in the insect can affect the baseline secretion rate. Ensure a stable baseline measurement before applying the peptide.

Suggested Methodology for a Key Experiment

Here is a generalized protocol for an isolated Malpighian tubule Ramsay assay, which is the classic method for measuring fluid secretion, based on the principles in the search results.

G Start Insect Dissection A Isolate Malpighian Tubules Start->A B Transfer to Drop of Physiological Saline A->B C Pre-incubation (Stabilization) B->C D Measure Baseline Secretion Rate C->D E Apply this compound D->E F Measure Stimulated Secretion Rate E->F G Analyze Data (e.g., Calculate EC₅₀) F->G

Diagram: Isolated Malpighian Tubule Assay Workflow. This outlines the key steps for setting up a functional assay to measure the effects of this compound on fluid secretion.

Detailed Protocol:

  • Dissection & Isolation: Dissect the insect in a physiological saline suitable for your species (e.g., cockroach saline). Carefully remove several Malpighian tubules, handling them by their distal ends to minimize damage to the transporting epithelium [2].
  • Assay Setup: Transfer one tubule to a small drop (e.g., 50 µL) of saline under paraffin oil to prevent evaporation. Secure one end of the tubule to the bottom of the dish with a minutien pin.
  • Baseline Measurement: Allow the tubule to equilibrate for 15-30 minutes. Afterward, gently pull the free end of the tubule out of the saline drop and place it on the bottom of the dish under the oil. Fluid secreted by the tubule will form a droplet at this end. Measure the diameter of this droplet at regular intervals (e.g., every 10-20 minutes) using a calibrated eyepiece micrometer. Calculate the baseline secretion rate (nL/min).
  • Peptide Application & Measurement: Add this compound directly to the saline drop to achieve the desired final concentration (start with 10⁻⁸ M). Continue to measure the secreted droplet diameter at the same intervals for the duration of the experiment to determine the stimulated secretion rate.
  • Data Analysis: Plot secretion rate against time or peptide concentration to visualize the response.

References

storing and handling Periplaneta-DP peptide

Author: Smolecule Technical Support Team. Date: February 2026

Peptide Storage Guidelines

For maximum stability and to prevent degradation, follow the storage guidelines in the table below. These are based on the peptide's physical form [1] [2] [3].

Peptide Form Short-Term Storage Long-Term Storage Additional Considerations

| Lyophilized (Powder) | 1-2 weeks at 4°C Up to 60 days at room temperature (in a cool, dark place) | Several months to years at -20°C or -80°C | • Let vial reach room temperature before opening to prevent moisture uptake [1]. • Store with a desiccant (e.g., silica gel packets) [3]. • Avoid "frost-free" freezers due to damaging temperature cycles [2]. | | Reconstituted (Solution) | 1-2 weeks at 4°C | ~3-4 months at -20°C ~1 year at -80°C | • Aliquot into single-use vials to avoid repeated freeze-thaw cycles [1] [3]. • Use a sterile buffer at pH 5-6 for optimal stability [1] [3]. |

Handling and Reconstitution

Proper handling is critical for maintaining the peptide's bioactivity.

  • General Safety: Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. Work in a ventilated fume hood when using organic solvents [3].
  • Reconstitution: Periplaneta-DP is a basic peptide. For reconstitution [3] [4]:
    • Allow the peptide vial and your solvent (e.g., sterile bacteriostatic water) to reach room temperature.
    • Gently introduce the solvent down the side of the vial to avoid forceful impact on the powder.
    • Swirl the vial gently until the peptide is fully dissolved. Do not vortex vigorously, as this can damage the peptide structure.
    • If the peptide does not dissolve easily in water, you may need to use a dilute acetic acid solution (e.g., 0.1%) or consult solubility information if provided.
  • Avoiding Contamination: For solutions intended for storage, filter-sterilize using a 0.2 µm filter to prevent bacterial growth [2] [3].

Assessing Peptide Stability

To ensure your experimental results are reliable, you can monitor the stability of your this compound samples. The following workflow outlines the primary method for this analysis [2]:

G Start Prepare Peptide Sample HPLC HPLC Analysis Start->HPLC MS Mass Spectrometry HPLC->MS Data Analyze Data MS->Data Chemical Assess Chemical Instability Data->Chemical Physical Assess Physical Instability Data->Physical

The two main categories of instability to look for are [3]:

  • Chemical Instability: Modification of amino acid residues, such as oxidation (of Cysteine, Methionine, Tryptophan) or deamidation (of Asparagine, Glutamine).
  • Physical Instability: Changes in the peptide's higher-order structure, which can lead to aggregation or adsorption to surfaces.

Frequently Asked Questions

Q: How long do lyophilized peptides last? A: When stored desiccated at -20°C, they can remain stable for 1-2 years. Storage at -80°C can extend their shelf-life for several years, potentially indefinitely for high-quality peptides [2] [4].

Q: What is the biggest threat to peptide stability? A: The most significant threats are repeated freeze-thaw cycles for solutions and exposure to moisture for lyophilized powders. Aliquotting is the most effective strategy to mitigate these risks [1] [3].

Q: The sequence of this compound contains Glutamine (Q) and Asparagine (N). Should I be concerned? A: Yes, this is an important observation. Peptides containing Asparagine (N) and Glutamine (Q) are prone to deamidation, a degradation process that can alter the peptide's charge and bioactivity, especially when stored in solution. Using sterile buffers at a slightly acidic pH (5-6) and storing solutions frozen will slow this process [1] [3].

References

maximizing fluid secretion response to Periplaneta-DP

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Periplaneta-DP and the Secretion Assay

Q1: What is this compound and what is its basic mechanism of action? A: this compound is a 46-residue, C-terminally amidated peptide isolated from the American cockroach, Periplaneta americana [1]. It is a member of the corticotropin-releasing factor (CRF)-related family of insect diuretic peptides. Its primary mechanism of action involves binding to receptors on the Malpighian tubules, which stimulates the production of cyclic AMP (cAMP) [1]. This second messenger then triggers a downstream signaling cascade that leads to a sharp increase in the rate of fluid secretion [1].

Q2: What is a typical experimental setup for measuring the fluid secretion response? A: The canonical method is an in vitro fluid secretion assay using isolated Malpighian tubules. Here is a generalized protocol:

  • Tissue Isolation: Malpighian tubules are carefully dissected from the insect in a suitable physiological saline solution.
  • Incubation: Individual tubules are transferred to a droplet of saline under immersion oil.
  • Baseline Measurement: The tubule is allowed to acclimate, and the baseline secretion rate is established by measuring the diameter of the secreted fluid droplet over time.
  • Peptide Application: A known concentration of this compound is added to the saline droplet.
  • Response Measurement: The increase in the rate of fluid droplet formation is measured and compared to the baseline. The response is often quantified as nanoliters per minute (nl/min) [2] [3].

The following diagram illustrates the core workflow and the key cellular signaling pathway activated by this compound during this assay:

G cluster_pathway Cellular Signaling Pathway (In Vivo) Start Start Experiment Dissect Dissect Malpighian Tubules Start->Dissect Baseline Measure Baseline Secretion Dissect->Baseline Apply Apply this compound Baseline->Apply Measure Measure Fluid Secretion Rate Apply->Measure Analyze Analyze Dose-Response Measure->Analyze PCP This compound (Ligand) Rec GPCR PCP->Rec PCP->Rec AC Adenylyl Cyclase Rec->AC G-protein Activation Rec->AC cAMP cAMP AC->cAMP AC->cAMP Secretion Secretion cAMP->Secretion Stimulates Ion/Water Transport cAMP->Secretion

Troubleshooting a Low Secretion Response

A diminished fluid secretion response can stem from several issues. The table below outlines common problems and their solutions.

Problem & Symptoms Potential Causes Recommended Solutions & Diagnostics

| Low Potency/High EC₅₀ • High peptide concentrations needed for minimal response. • Shallow dose-response curve. | • Peptide Degradation: Improper storage or handling. • Non-optimized Assay Conditions: Suboptimal pH, temperature, or saline ionic composition. • Receptor Desensitization: Pre-exposure to related hormones. | • Verify Peptide Integrity: Use fresh aliquots; check via mass spectrometry. • Dose-Response Curve: Confirm EC₅₀ is between 10⁻⁹ M and 10⁻⁸ M [1]. • Review Saline Formula: Ensure it matches established protocols for the species. | | High Variability Between Preps • Inconsistent results across tubules from the same batch. | • Tubule Health: Damage during dissection. • Developmental Stage: Age and feeding status of insects can affect responsiveness. | • Improve Dissection Technique: Minimize handling time and use sharp tools. • Standardize Insects: Use insects of uniform age, weight, and feeding history. • Increase Replicates (n): Account for biological variability. | | No Response • No change in secretion rate upon peptide application. | • Inactive Peptide: Synthesis error or complete degradation. • Faulty Assay Setup: Incorrect saline osmolarity, damaged tubules. • Wrong Tissue: Using a non-responsive insect species. | • Use Positive Control: Test assay with a known cAMP agonist (e.g., forskolin) [2]. • Check Negative Control: Ensure baseline secretion is stable. • Verify Peptide Solvent: Ensure the solvent (e.g., DMSO) has no inhibitory effect at used concentration. |

Strategies for Maximizing and Quantifying the Response

Q3: How can I enhance the fluid secretion response in my experiments? A: Beyond basic troubleshooting, consider these advanced strategies:

  • cAMP Phosphodiesterase Inhibition: Using inhibitors like IBMX (3-isobutyl-1-methylxanthine) can prevent the breakdown of intracellular cAMP, thereby potentiating and prolonging the response to this compound [2].
  • Ensure Energy Substrates: The secretion process is energy-dependent. Confirm that your physiological saline contains an adequate energy source, such as glucose or trehalose, to support ATP production via mitochondrial metabolism [3].
  • Receptor Cross-Talk: Be aware that insect Malpighian tubules are often regulated by a "cocktail" of hormones. Investigate if other peptides (e.g., kinins) act synergistically with this compound to produce a maximized response [3].

Q4: What are the key quantitative benchmarks for a successful assay? A: The following table summarizes the critical quantitative data points from foundational literature.

Parameter Reported Value Experimental Context Source
EC₅₀ Between 10⁻⁹ M and 10⁻⁸ M Concentration for half-maximal response in isolated Periplaneta americana Malpighian tubules. [1]
Biological Activity Increases cAMP production and fluid secretion rate Native this compound response is comparable to crude corpora cardiaca extracts. [1]
Primary Structure 46-residue amidated peptide T G S G P S L S I V N P L D V L R Q R L L L E I A R R R M R Q S Q D Q I Q A N R E I L Q T I-NH₂ [1]
Hormone Class CRF-related diuretic peptide Member of the corticotropin-releasing factor family of insect diuretic peptides. [1]

Advanced Experimental Considerations

Q5: How can I study the this compound promoter or receptor activation in a heterologous system? A: For studying promoter activity or signaling in a whole-organism context, the dual-luciferase reporter assay adapted for zebrafish embryos is a powerful and rapid tool [4]. While not in insects, this method's principles are transferable:

  • Principle: A firefly luciferase gene is controlled by the promoter of interest (e.g., the this compound receptor promoter) and co-injected with a second Renilla luciferase plasmid under a constitutive promoter for normalization [4].
  • Critical Step: The choice of the constitutive promoter for normalization is crucial. Avoid promoters like CMV that can be induced by external stimuli; use more stable promoters like HSV-TK or SV40 for accurate results [4].

Q6: Are there other diuretic hormones I should be aware of? A: Yes, insect osmoregulation is complex. In the locust Locusta migratoria, another potent diuretic peptide (Locusta-DP), also related to CRF, stimulates both fluid secretion and cAMP production [2]. Furthermore, an arginine-vasopressin-like insect diuretic hormone (AVP-like IDH) has been identified, which also acts on Malpighian tubules [2]. The presence of multiple hormones allows for fine-tuned control of diuresis.

References

comparing native vs synthetic Periplaneta-DP activity

Author: Smolecule Technical Support Team. Date: February 2026

Biological Profile of Native Periplaneta-DP

This compound is a 46-residue amidated peptide isolated from whole heads of the American cockroach (Periplaneta americana). It is a member of the corticotropin-releasing factor (CRF)-related family of insect diuretic peptides [1].

The established primary structure of the native peptide is [1]: T G S G P S L S I V N P L D V L R Q R L L L E I A R R R M R Q S Q D Q I Q A N R E I L Q T I-NH2

Quantitative Activity Data

The table below summarizes the key quantitative biological activity data for the native this compound, as reported in the literature.

Assay Type Biological Activity Measured Potency (EC₅₀) Experimental Context
cAMP Production Assay Increases cyclic AMP production Reported as significant activity [1] Isolated cockroach Malpighian tubules
Fluid Secretion Assay Increases rate of fluid secretion Between 10⁻⁸ M and 10⁻⁹ M [1] Isolated cockroach Malpighian tubules in vitro
Fluid Secretion Response Comparable to crude corpora cardiaca extracts Response to native peptide is comparable [1] Used as a benchmark for biological relevance

Core Experimental Protocols

For your technical support materials, here are the key methodologies used to characterize this compound activity.

1. Isolation & Purification

  • Source: Whole heads of Periplaneta americana.
  • Process: Peptides are extracted from the tissue and purified. The primary structure is determined through established biochemical methods [1].

2. Malpighian Tubule Fluid Secretion Bioassay (In Vitro)

  • Principle: This is a classic assay for measuring diuretic hormone activity by directly quantifying fluid secretion from isolated insect Malpighian tubules.
  • Workflow: The following diagram illustrates the general experimental workflow.

G Start Start: Dissect Malpighian Tubules Setup Set Up In Vitro Secretion ( e.g., in a drop of saline) Start->Setup Apply Apply Test Substance (this compound, control, etc.) Setup->Apply Collect Collect Secreted Fluid over a timed period Apply->Collect Measure Measure Secretion Rate (volume/time) Collect->Measure Analyze Analyze Data (Dose-response, EC₅₀) Measure->Analyze

3. Cyclic AMP (cAMP) Production Assay

  • Principle: Many diuretic peptides, including CRF-related ones, act by stimulating the production of the second messenger cAMP.
  • Method: After applying the peptide to the Malpighian tubules or a cell system, cellular cAMP levels are measured using a specific assay (e.g., radioimmunoassay or ELISA) [1].

Troubleshooting Common Experimental Issues

The following FAQs address potential problems researchers might face when working with this peptide.

FAQ 1: Why is my synthetic this compound showing no biological activity?

  • Cause A: Peptide Folding or Purity. The synthetic peptide may not be correctly folded, or purity may be insufficient.
  • Troubleshooting Steps:
    • Verify Purity: Analyze the synthetic peptide via HPLC and mass spectrometry to confirm its sequence, purity, and molecular weight.
    • Check Amidation: Confirm the C-terminal amidation, as this is critical for the structure and activity of many neuropeptides [1].
    • Positive Control: Always include the native peptide (if available) or a known active control in your bioassay to confirm the experimental setup is working.
  • Cause B: Bioassay Conditions.
  • Troubleshooting Steps:
    • Confirm Viability: Ensure your Malpighian tubule preparation is healthy and responsive at the time of the experiment.
    • Solvent Control: Verify that the solvent used to dissolve the peptide (e.g., DMSO) has no toxic or inhibitory effects on the tubules at the concentration used.

FAQ 2: The activity of my synthetic peptide is significantly lower than reported for the native one. What could be the reason?

  • Potential Cause: The synthetic peptide may have lost activity due to improper storage, handling, or formulation.
  • Troubleshooting Steps:
    • Storage: Ensure the peptide is stored as recommended, typically lyophilized at -20°C or -80°C, and avoid repeated freeze-thaw cycles.
    • Solubilization: Confirm the peptide is fully solubilized in an appropriate, biocompatible buffer before dilution into the assay.
    • Dose-Response: Run a full dose-response curve with your synthetic peptide to accurately determine its EC₅₀ and compare it with the published range for the native peptide (10⁻⁸ to 10⁻⁹ M) [1]. A rightward shift in the curve indicates lower potency.

Key Technical Notes for Your Documentation

  • Species Specificity: Biological activity was confirmed in the homologous system (cockroach Malpighian tubules). Activity in heterologous systems (e.g., other insect orders) may vary and require empirical testing.
  • Defining Activity: The potency (EC₅₀) of the native this compound is the benchmark against which any synthetic batch should be compared for functional equivalence [1].

References

Periplaneta-DP vs other insect diuretic peptides

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Insect Diuretic Peptides

The table below summarizes key features of Periplaneta-DP and other major classes of insect diuretic peptides for which comparative data exists.

Peptide / Analogue Peptide Family Reported Potency (EC₅₀) Primary Mechanism of Action Key Characteristics
This compound [1] CRF-related 10⁻⁸ - 10⁻⁹ M Increases cyclic AMP production in Malpighian tubules [1] 46-residue amidated peptide; first isolated from Periplaneta americana [1]
Insect Kinins (Native) [2] [3] Kinin Varies (generally ~10⁻⁷ M) Stimulates fluid secretion; myotropic activity [3] Characterized by C-terminal pentapeptide FX₁X₂WG-NH₂; rapidly degraded by peptidases [3]
Kinin Analog: (2R,4S)-APy [2] [4] Kinin (Stabilized Analog) 7 x 10⁻⁹ M [2] [4] Diuretic activity via kinin receptor [2] Peptidomimetic analog with 4-aminopyroglutamate scaffold; enhanced biostability and potency [2] [4]
Kinin Analog: pQK(pQ)FF[Aib]WG-NH₂ [3] Kinin (Stabilized Analog) Not specified (significantly lower in vitro potency than native) [3] Diuretic activity via kinin receptor [3] Engineered for high resistance to peptidases; shows enhanced in vivo activity and longer residence time [3]
Helicokinin I (from Helicoverpa zea) [5] Kinin Not quantitatively specified Diuretic activity [5] Subject of studies for scaffold-based design of neuropeptide mimetics for pest control [5]

Detailed Experimental Data & Protocols

For researchers seeking to replicate or contextualize these findings, here is a summary of the key experimental methodologies.

This compound Isolation and Bioassay
  • Isolation Source: Whole heads of adult Periplaneta americana [1].
  • Purification & Characterization: Isolated from crude extracts, with the primary structure determined to be a 46-residue amidated peptide [1].
  • In Vitro Bioassay: The diuretic activity was measured using isolated Malpighian tubules. The rate of fluid secretion was measured following exposure to the peptide. The assay confirmed that the response to native this compound was comparable to that of crude corpora cardiaca extracts [1].
  • Second Messenger Assay: Cyclic AMP production was measured in tubules to establish the mechanism of action [1].
Insect Kinin Analog Testing
  • Diuretic Activity Assay: The diuretic potency of kinin analogs was typically evaluated using a cricket fluid secretion assay. Isolated Malpighian tubules are incubated in physiological saline, and the rate of fluid secretion is measured following peptide application [2] [4].
  • In Vivo Activity Assessment: For analogs like pQK(pQ)FF[Aib]WG-NH₂, weight gain inhibition assays in larvae of the corn earworm (Helicoverpa zea) are used. The analog's ability to disrupt fluid balance and thus reduce larval weight gain is measured [3]. Diuretic activity is also directly tested in live insects like the housefly (Musca domestica) [3].
  • Metabolic Stability Tests: Analogs are incubated with Malpighian tubule tissue membranes or pure enzymes like neprilysin and angiotensin-converting enzyme (ACE) to measure their degradation half-life and resistance compared to native peptides [3].

Biological Functions and Signaling Pathways

While both CRF-related peptides and kinins stimulate diuresis, they operate through distinct pathways and have broader biological roles.

The following diagram illustrates the key pathways and physiological roles for these peptide families.

G CRF_DP CRF-related Peptides (e.g., this compound, Rhopr-CRF/DH) Receptor1 GPCR → Gs protein CRF_DP->Receptor1 Effect3 Gonad Inhibition (Reproductive Delay) CRF_DP->Effect3    In some species     Effect4 Satiation (Reduced Feeding) CRF_DP->Effect4    In some species     Kinins Insect Kinins (e.g., Helicokinin I) Receptor2 GPCR → Gq protein Kinins->Receptor2 KininAnalogs Stabilized Kinin Analogs (e.g., (2R,4S)-APy) KininAnalogs->Receptor2 Enhanced stability Pathway1 Activation of Adenylyl Cyclase Receptor1->Pathway1 Pathway2 Activation of Phospholipase C Receptor2->Pathway2 SecondMessenger1 ↑ Intracellular cAMP Pathway1->SecondMessenger1 SecondMessenger2 ↑ IP₃ / Calcium Pathway2->SecondMessenger2 Effect1 Diuresis (Fluid Secretion) SecondMessenger1->Effect1 SecondMessenger2->Effect1 Effect2 Myotropic Activity (Muscle Contraction) SecondMessenger2->Effect2

Key biological functions supported by research include:

  • For CRF-related peptides (like this compound): Their role extends beyond diuresis. Recent research on Rhodnius prolixus shows that CRF/DH also acts as a gonad-inhibiting hormone, reducing vitellogenin expression, ecdysteroid levels, and egg production [6]. It may also induce satiation, reducing food intake [6].
  • For Insect Kinins: Their primary function is the rapid stimulation of diuresis and myotropic activity (muscle contraction) [3]. This makes them a key target for designing pest control agents that disrupt fluid homeostasis.

Key Insights for Drug Development

The comparative data highlights several strategic considerations for researchers in drug discovery.

  • Targeting Peptide Families: The CRF-related and kinin families represent distinct, synergistic targets for modulating insect physiology. The CRF-related pathway, with its broader regulatory role in reproduction and feeding, may offer opportunities for population-level control, while the kinin pathway allows for rapid disruption of fluid balance.
  • The Promise of Peptidomimetics: As demonstrated by the kinin analogs, overcoming the inherent metabolic instability of native neuropeptides is crucial. Strategies like incorporating non-natural amino acids (e.g., Aib) [3] or rigid scaffolds (e.g., 4-aminopyroglutamate) [2] [4] can yield analogs with enhanced potency, biostability, and in vivo efficacy.
  • Research Gap: The available literature strongly focuses on characterizing individual peptides or optimizing a single class. A systematic, head-to-head comparison of the most potent analogs from different families (e.g., a stabilized kinin analog vs. a CRF-related analog) under unified experimental conditions is a clear next step for the field.

References

×

Dates

Last modified: 07-20-2023

Explore Compound Types